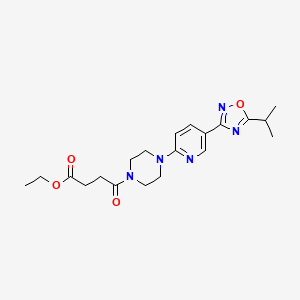

![molecular formula C25H28N4O2 B2739160 N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1251676-87-5](/img/structure/B2739160.png)

N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD7. SETD7 is responsible for catalyzing the mono-methylation of lysine 372 on the tumor suppressor protein p53. Inhibition of SETD7 by PFI-3 leads to an increase in p53 activity, which has been shown to have anti-tumor effects.

Scientific Research Applications

Heterocyclic Compound Synthesis and Analgesic Agents

The study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl derivatives and thiazolopyrimidines, show significant potential as COX-1/COX-2 inhibitors, highlighting their relevance in designing new analgesic and anti-inflammatory drugs. This research area could be pertinent to the synthesis and application of "N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide" in similar medicinal chemistry endeavors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Activity

Jafar et al. (2017) synthesized derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine containing a heterocyclic compound, demonstrating antifungal effects against Aspergillus terreus and Aspergillus niger. This indicates the potential for developing antifungal agents from pyrimidin-amine derivatives, which could extend to exploring the antifungal capabilities of "N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide" (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Enantioselective Synthesis

Calvez, Chiaroni, and Langlois (1998) explored the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, employing N-methoxy-N-methylamide derivatives. This research demonstrates the significance of precise synthetic strategies in creating compounds with potential pharmacological activities, which could be relevant for synthesizing and studying "N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide" in an enantioselective manner (Calvez, Chiaroni, & Langlois, 1998).

properties

IUPAC Name |

1-[3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-4-20-10-5-6-13-29(20)25(31)22-15-26-24-21(12-11-16(2)27-24)23(22)28-19-9-7-8-18(14-19)17(3)30/h7-9,11-12,14-15,20H,4-6,10,13H2,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKJTWFIFPADPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

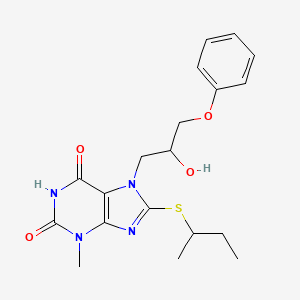

![3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2739078.png)

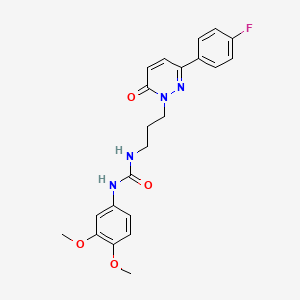

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2739092.png)

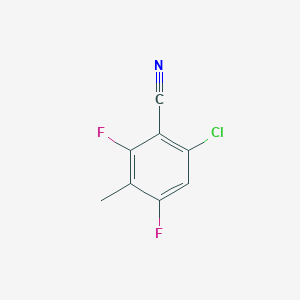

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)

![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)